6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one
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Overview
Description
6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one is a chemical compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction, followed by cyclization to form the spiro structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities into the compound.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with similar structural features but different functional groups.
9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one: A related compound with additional nitrogen atoms in the ring structure.
Uniqueness
6-Methyl-2-oxa-6-azaspiro[4.5]decan-9-one is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms in the ring system. This combination of features imparts unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
6-methyl-2-oxa-6-azaspiro[4.5]decan-9-one |
InChI |
InChI=1S/C9H15NO2/c1-10-4-2-8(11)6-9(10)3-5-12-7-9/h2-7H2,1H3 |
InChI Key |
MVKJZUBWBOODKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)CC12CCOC2 |
Origin of Product |
United States |
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